1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one
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Overview
Description
1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one is a synthetic organic compound that features both piperidine and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination.
Introduction of the Imidazole Group: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated intermediate.
Final Coupling: The final step involves coupling the piperidine and imidazole intermediates under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(4-Aminopiperidin-1-yl)-3-(1h-pyrazol-1-yl)propan-1-one
- 1-(4-Aminopiperidin-1-yl)-3-(1h-triazol-1-yl)propan-1-one
Uniqueness: 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one is unique due to its specific combination of piperidine and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C11H18N4O/c12-10-1-6-15(7-2-10)11(16)3-5-14-8-4-13-9-14/h4,8-10H,1-3,5-7,12H2 |
InChI Key |
RROMJQIXRBYUON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCN2C=CN=C2 |
Origin of Product |
United States |
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